3-Amino-4-(difluoromethoxy)benzoic acid - 1096879-61-6

3-Amino-4-(difluoromethoxy)benzoic acid

Catalog Number: EVT-1806814
CAS Number: 1096879-61-6
Molecular Formula: C8H7F2NO3
Molecular Weight: 203.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM) is a benzoic acid derivative investigated for its potential therapeutic effects on pulmonary fibrosis. [] Pulmonary fibrosis is a severe lung disease characterized by inflammation and excessive accumulation of extracellular matrix components, leading to impaired lung function. [] While the exact role of DGM in treating pulmonary fibrosis is still under investigation, research suggests that it might achieve its therapeutic effects by targeting and mitigating the epithelial–mesenchymal transition (EMT) process. []

Mechanism of Action

DGM exhibits its potential therapeutic effect on pulmonary fibrosis by inhibiting the TGF-β1-induced epithelial–mesenchymal transition (EMT). [] EMT is a process where epithelial cells, which line the surfaces of organs, transform into mesenchymal cells, a type of cell responsible for producing and maintaining the extracellular matrix. In the context of pulmonary fibrosis, excessive EMT contributes to the overproduction of extracellular matrix components, leading to lung scarring and impaired function.

DGM appears to interfere with the TGF-β1 signaling pathway, a key pathway involved in the EMT process. [] TGF-β1 typically binds to its receptors on the cell surface, triggering a cascade of events that ultimately activate proteins called Smad2/3. These activated Smad proteins then enter the cell nucleus and regulate the expression of genes involved in EMT, promoting the transformation of epithelial cells into mesenchymal cells.

DGM's inhibitory effect on Smad2/3 phosphorylation suggests that it disrupts this signaling cascade, hindering the activation of Smad2/3 and subsequent downstream events. [] By suppressing the TGF-β1/Smad signaling pathway, DGM effectively reduces the expression of proteins associated with EMT, such as α-SMA, vimentin, and collagen I, while simultaneously increasing the expression of E-cadherin, a protein responsible for cell-to-cell adhesion and a marker of epithelial cells. [] This modulation of protein expression helps maintain the epithelial phenotype and prevent the excessive accumulation of extracellular matrix components, thus mitigating pulmonary fibrosis.

Applications

The primary scientific application of DGM, based on current research, is its potential use as a therapeutic agent for pulmonary fibrosis. [] Studies show that DGM demonstrates promising results in both in vitro and in vivo models of pulmonary fibrosis.

  • In vitro studies: DGM effectively inhibited TGF-β1-induced EMT in A549 cells, a human lung epithelial cell line commonly used to study lung diseases. []
  • In vivo studies: DGM treatment in a rat model of bleomycin-induced pulmonary fibrosis yielded positive results. Bleomycin is a drug that, when administered to rats, induces lung injury and subsequent fibrosis, mimicking human pulmonary fibrosis. DGM treatment effectively:
    • Improved lung function []
    • Reduced lung inflammation and fibrosis []
    • Decreased collagen deposition []
    • Reduced the expression of E-cadherin []

Properties

CAS Number

1096879-61-6

Product Name

3-Amino-4-(difluoromethoxy)benzoic acid

IUPAC Name

3-amino-4-(difluoromethoxy)benzoic acid

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

InChI

InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13)

InChI Key

MGYAZPUZFPMDPX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.